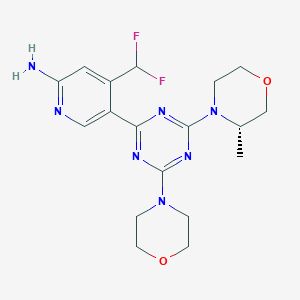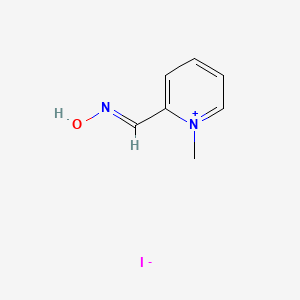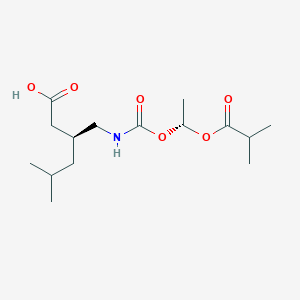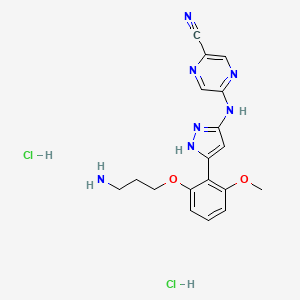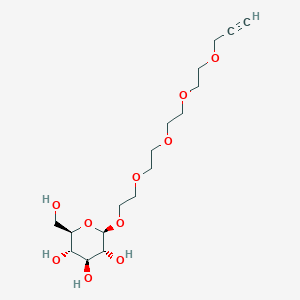
炔丙基-PEG5-β-D-葡萄糖
描述
Propargyl-PEG5-beta-D-glucose is a small molecule linker composed of several functional groups, including a propargyl group, a PEG (polyethylene glycol) chain, and a beta-D-glucose moiety . It is a Click Chemistry-ready crosslinker . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .
Synthesis Analysis
The synthesis of Propargyl-PEG5-beta-D-glucose involves the reaction of the propargyl groups with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-beta-D-glucose is C17H30O10 . It has a molecular weight of 394.4 g/mol . The structure includes a propargyl group, a PEG chain, and a beta-D-glucose moiety .Chemical Reactions Analysis
The propargyl groups in Propargyl-PEG5-beta-D-glucose can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .Physical And Chemical Properties Analysis
Propargyl-PEG5-beta-D-glucose has a molecular weight of 394.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . The molecule has a rotatable bond count of 15 . The topological polar surface area is 136 Ų .科学研究应用
Glucose Sensing and Monitoring
- Colorimetric Glucose Recognition: A study demonstrated the use of a photonic crystal hydrogel embedded with polyethylene glycol (PEG) for colorimetric glucose recognition. This material responds to glucose at physiological ionic strengths and is selective for glucose over other sugars, showing potential for noninvasive glucose sensing in diabetes management (Alexeev et al., 2003).
- Fiber-Optic Sensors for Chronic Monitoring: A percutaneous fiber-optic sensor, using a polyethylene glycol (PEG) matrix for real-time monitoring of glucose, has been developed. This sensor shows promise for chronic glucose monitoring, with good biocompatibility and durability for clinical applications (Liao et al., 2008).
Diabetes Research and Treatment
- Impact of High Glucose on Endothelial Progenitor Cells: Research indicates that high glucose levels impair the proliferation and function of endothelial progenitor cells (EPCs). Notably, the study mentions the use of polyethylene glycol (PEG)-conjugated superoxide dismutase, highlighting the relevance of PEG in diabetes research (Chen et al., 2007).
Biomedical Applications
- Thermosensitive Hydrogel for Drug Delivery: A thermosensitive hydrogel based on poly(ethylene glycol) (PEG) has been developed for nasal drug delivery systems. This hydrogel formulation demonstrated efficacy in decreasing blood glucose concentration, suggesting potential applications in insulin delivery (Wu et al., 2007).
- Biocompatibility of Modified Chitosan Films: Studies have shown that blending chitosan with polyethylene glycol (PEG) enhances its biocompatibility. This improvement suggests potential applications in creating biocompatible materials for various biomedical applications, including diabetes management (Zhang et al., 2002).
Enzyme Immobilization for Biosensors
- Glucose Oxidase Immobilization: Poly(ethylene glycol) diglycidyl ether (PEGDE) has been effectively used for immobilizing glucose oxidase on biosensors, demonstrating high sensitivity and stability. This innovation is crucial for developing reliable glucose monitoring systems (Vasylieva et al., 2011).
安全和危害
未来方向
Propargyl-PEG5-beta-D-glucose is a promising molecule in the field of proteomics research . Its ability to form stable triazole linkages via Click Chemistry makes it a valuable tool for creating complex molecular structures . Future research may explore new applications of this molecule in drug delivery and other areas of biomedical research .
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJHREOKMZFHTH-NQNKBUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG5-beta-D-glucose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



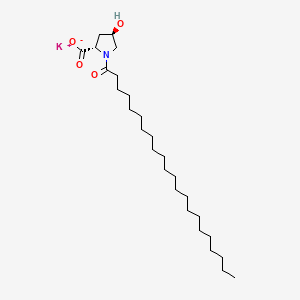
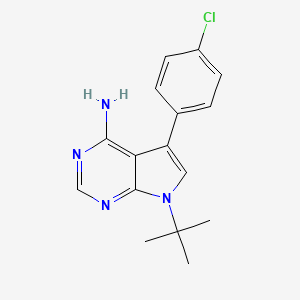


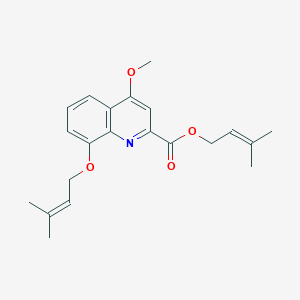

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)
